molecular formula C23H18N2O4 B2942026 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid CAS No. 2260932-77-0

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2942026
CAS No.: 2260932-77-0
M. Wt: 386.407
InChI Key: WAEZAHJTIWAHIS-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a reaction with fluoren-9-ylmethanol and a carbonylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrolopyridine core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to derivatives with different properties.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used to study biological systems and interactions with biomolecules.

  • Industry: Use in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity. The pyrrolopyridine core may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • FMOC-L-Proline: Another compound with a fluoren-9-ylmethoxycarbonyl group used in peptide synthesis.

  • N-Fmoc-D-phenylalanine: Similar structure with applications in peptide chemistry.

Uniqueness: 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid is unique due to its pyrrolopyridine core, which differentiates it from other fluoren-9-ylmethoxycarbonyl derivatives

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(27)14-9-15-11-25(12-21(15)24-10-14)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEZAHJTIWAHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260932-77-0
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid
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